3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with bidentate reagents to form heterocyclic compounds.
Cyclization Reactions: It can participate in cyclization reactions to form five- or six-membered rings.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aromatic amines, and various nucleophiles. Reaction conditions often involve heating, stirring, and the use of solvents like ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological activities. These include pyrroles, azirines, and other nitrogen-containing heterocycles .
Scientific Research Applications
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: It has been studied for its anticancer properties and its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in cancer cells, resulting in cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-cyanophenyl)benzenesulfonamide
- 3-amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-(2-cyanophenyl)benzamide
Uniqueness
3-amino-N-(2-cyanophenyl)-N-methylpropanamide hydrochloride is unique due to its specific structural features, which include the presence of both cyano and amide groups. These functional groups make it highly reactive and versatile in organic synthesis. Additionally, its derivatives have shown significant biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-amino-N-(2-cyanophenyl)-N-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-14(11(15)6-7-12)10-5-3-2-4-9(10)8-13;/h2-5H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRIZHYGRDYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C#N)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.